

comparative thermal expansion study of Cr_2NiO_4 and related spinels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium nickel oxide (Cr_2NiO_4)

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A Comparative Guide to the Thermal Expansion of Cr_2NiO_4 and Related Spinel Compounds

This guide provides a comparative analysis of the thermal expansion properties of nickel chromite (Cr_2NiO_4) and other related spinel compounds. The thermal expansion behavior is a critical parameter for materials used in high-temperature applications, such as in solid oxide fuel cells, refractories, and as catalysts, as it dictates their dimensional stability and compatibility with other materials.[1][2] Mismatches in the coefficient of thermal expansion (CTE) between different materials in a component can lead to mechanical stress, delamination, and ultimately, failure.[2]

Spinel oxides, with the general formula AB_2O_4 , are a significant class of materials known for their diverse and useful physical and chemical properties. The distribution of the divalent (A) and trivalent (B) cations within the tetrahedral and octahedral sites of the crystal lattice influences these properties.[3] This guide summarizes key experimental data on the thermal expansion of Cr_2NiO_4 and compares it with other chromite, aluminate, and ferrite spinels.

Data Presentation: Thermal Expansion Coefficients

The following table summarizes the coefficient of thermal expansion (CTE) for Cr_2NiO_4 and a selection of related spinel compounds. The data has been compiled from various experimental studies. It is important to note that CTE values can vary depending on the synthesis method, stoichiometry, and the temperature range of the measurement.

Compound Name	Formula	CTE ($\times 10^{-6}$ K $^{-1}$)	Temperature Range (°C)	Notes
Nickel Chromite	NiCr ₂ O ₄	~6.9 (in solid solution)	25 - 1000	Data is for Ni _{0.25} Co _{0.75} Cr ₂ O ₄ solid solution; pure NiCr ₂ O ₄ values are characteristic of refractory oxides. [4]
Cobalt Chromite	CoCr ₂ O ₄	~6.9	25 - 1050	Exhibits approximately linear expansion. [4]
Nickel Aluminate	NiAl ₂ O ₄	Varies	25 - 1050	Studied in solid solution with NiCr ₂ O ₄ . [4] NiCr _{1.5} Al _{0.5} O ₄ had a low average coefficient of $4.4 \times 10^{-6}/^{\circ}\text{C}$ at 500°C. [4]
Magnesium Aluminate	MgAl ₂ O ₄	7.5 - 8.5	20 - 1000	A widely studied spinel; CTE values can show discrepancies in literature. [5][6]
Manganese Cobaltite	MnCo ₂ O ₄	9.7 - 14.4	RT - 800	CTE can be tailored by doping with Fe (decreases CTE) or Cu (increases CTE). [7]

Nickel Ferrite	NiFe_2O_4	Varies	30 - 1200	Can exhibit negative thermal expansion coefficients at higher temperatures (>1000 °C) when forming solid solutions.[8]
Magnesium Ferrite	MgFe_2O_4	Varies	30 - 1200	Shows a declining trend in lattice parameters above 1000°C. [8]
Zinc Ferrite	ZnFe_2O_4	~8.0	50 - 250	Investigated for anharmonicity by comparing thermal expansion with heat capacity data.[6]

Experimental Protocols

The determination of the coefficient of thermal expansion for ceramic materials like spinels is typically conducted using one of two primary methods: dilatometry or high-temperature X-ray diffraction (HT-XRD).

Thermomechanical Analysis (TMA) / Dilatometry

Dilatometry directly measures the dimensional change of a material as a function of temperature.[2][9]

Methodology:

- **Sample Preparation:** A solid sample of the spinel material, typically a rectangular bar or cylinder of a specific length (e.g., 25-50 mm), is prepared.[1][9] For synthesized spinels, this involves pressing the powder into the desired shape and sintering it at high temperatures (e.g., 1500°C) to achieve a dense ceramic body.[4][10]
- **Apparatus:** The sample is placed in a dilatometer, which consists of a furnace for controlled heating and cooling, a pushrod that rests on the sample, and a displacement sensor (like an LVDT) to measure the change in the sample's length with high precision.[9]
- **Measurement:** The sample is heated in the furnace at a predefined, constant rate (e.g., 5 K/min). The furnace temperature and the change in the sample's length (ΔL) are recorded continuously.[1] The measurement is typically carried out up to a maximum temperature, such as 1500°C.[1]
- **Data Analysis:** The linear coefficient of thermal expansion (α_L) is calculated from the slope of the relative change in length ($\Delta L/L_0$) versus the change in temperature (ΔT), where L_0 is the initial length of the sample at room temperature.[11]

High-Temperature X-Ray Diffraction (HT-XRD)

This method determines the thermal expansion by measuring the change in the material's crystal lattice parameters as a function of temperature.[8] It is particularly useful for complex multi-phase systems.

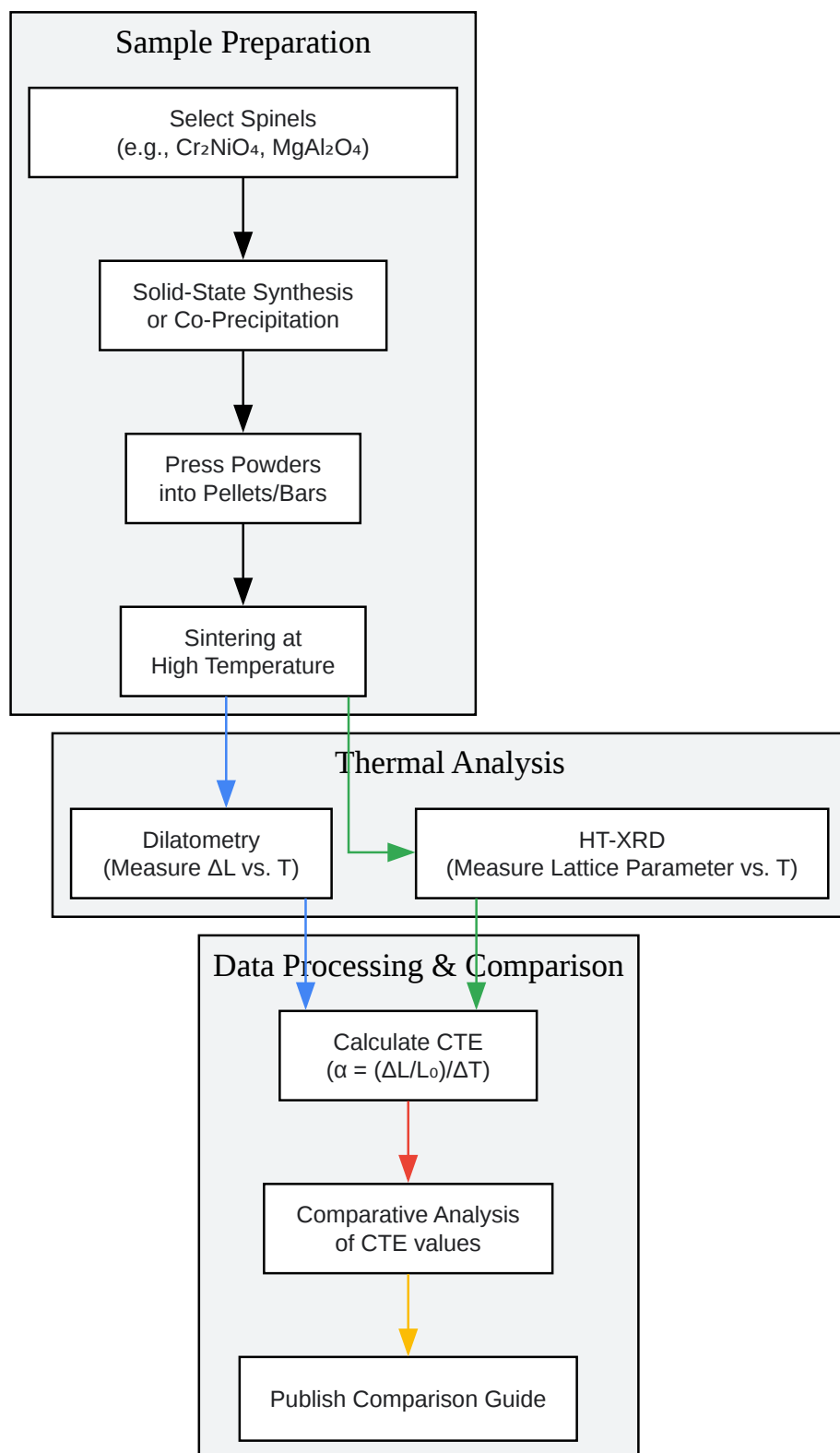
Methodology:

- **Sample Preparation:** A fine powder of the spinel material is prepared. For synthesized materials, this involves grinding the sintered ceramic.
- **Apparatus:** The powder sample is placed on a high-temperature stage within an X-ray diffractometer. This setup allows for the sample to be heated to precise temperatures while XRD patterns are collected.
- **Measurement:** XRD patterns are recorded at various temperature intervals as the sample is heated, for instance, from room temperature up to 1200°C.[8]

- **Data Analysis:** The collected XRD patterns at each temperature are analyzed, often using Rietveld refinement, to determine the precise lattice parameters (e.g., 'a' for a cubic spinel) of the crystal structure.^[8] The volumetric thermal expansion coefficient (α_V) can be calculated from the change in the unit cell volume with temperature. For cubic systems, the linear CTE (α_L) is approximately one-third of the volumetric CTE ($\alpha_V \approx 3\alpha_L$).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of spinel thermal expansion.



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Caption: Workflow for comparative thermal expansion study of spinels.

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- To cite this document: BenchChem. [comparative thermal expansion study of Cr₂NiO₄ and related spinels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088943#comparative-thermal-expansion-study-of-cr2nio4-and-related-spinels]

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